4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate
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Overview
Description
4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a 4-chlorophenyl group, a formamido group, and a 4-bromobenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: A related compound with a similar structure but lacking the 4-chlorophenyl and formamido groups.
Methyl 4-(bromomethyl)benzoate: Another similar compound used in the preparation of potential anti-HIV agents.
Uniqueness
4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H19BrClN3O5 |
---|---|
Molecular Weight |
544.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C24H19BrClN3O5/c1-33-21-12-15(2-11-20(21)34-24(32)17-3-7-18(25)8-4-17)13-28-29-22(30)14-27-23(31)16-5-9-19(26)10-6-16/h2-13H,14H2,1H3,(H,27,31)(H,29,30)/b28-13+ |
InChI Key |
KZMKBNKCMBXGMI-XODNFHPESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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